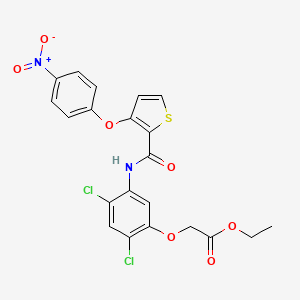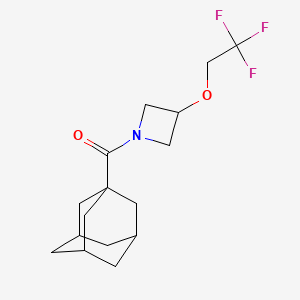![molecular formula C21H18N2O5S B2605291 (Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-oxo-2H-chromene-3-carboxamide CAS No. 865161-46-2](/img/structure/B2605291.png)
(Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-oxo-2H-chromene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of benzo[d]thiazol-2(3H)-one, which is a key material for making naphthalene . It has a complex structure that includes a methoxyethyl group and a chromene-3-carboxamide moiety .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of 6-bromobenzo[d]thiazol-2(3H)-one derived 1,2,3-triazole derivatives have been synthesized by 1,3-dipolar cycloaddition of 6-bromobenzo[d]thiazol-2(3H)-one with propargyl bromide and different aryl azides in a copper-catalyzed one-pot reaction .Molecular Structure Analysis
The molecular structure of this compound can be inferred from its IUPAC name. It contains a benzo[d]thiazol-2(3H)-one core, which is substituted at the 6-position with a methoxy group and at the 2-position with a methoxyethyl group. The compound also contains a chromene-3-carboxamide moiety .Chemical Reactions Analysis
The compound, being a derivative of benzo[d]thiazol-2(3H)-one, might undergo similar reactions. For instance, 6-bromobenzo[d]thiazol-2(3H)-one derivatives have been synthesized by 1,3-dipolar cycloaddition with propargyl bromide and different aryl azides .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from its structure and the properties of similar compounds. For instance, 6-methoxy-2(3H)-benzothiazolone has a melting point of 163-164 °C and a density of 1.346±0.06 g/cm3 .Wissenschaftliche Forschungsanwendungen
Chemosensors for Cyanide Anions
A study by Wang et al. (2015) synthesized four coumarin benzothiazole derivatives, including compounds structurally related to the query compound, to investigate their photophysical properties and recognition capabilities for cyanide anions. The derivatives demonstrated significant planarity and the ability to recognize cyanide anions through Michael addition reaction, with some compounds exhibiting noticeable color changes and fluorescence quenching, which could be observed with the naked eye. This research underscores the potential of such compounds as chemosensors for detecting cyanide anions in various environmental and biological contexts (Wang et al., 2015).
Antioxidant and Antibacterial Agents
Gadhave et al. (2022) focused on the design, synthesis, and biological evaluation of coumarin-based benzothiazole derivatives as potential antioxidant and antibacterial agents. By employing a series of substituted N-(benzothiazol-2-yl)-2-oxo-chromene-3-carboxamides, the study found that some derivatives exhibited good antioxidant potential, while others showed antibacterial activity against common pathogens like Staphylococcus aureus and Escherichia coli. These findings suggest the potential therapeutic applications of these compounds in treating oxidative stress-related conditions and bacterial infections (Gadhave et al., 2022).
Adenosine Receptor Ligands
Research by Cagide et al. (2015) synthesized a series of chromone–thiazole hybrids as potential ligands for human adenosine receptors. The study highlights the significance of chromones and thiazole-based compounds in therapeutic applications, particularly as antimicrobial, antiviral, and antifungal agents. The novel chromone–thiazole hybrids were designed to target adenosine receptors, indicating their potential use in developing treatments for conditions modulated by these receptors, such as inflammatory and cardiovascular diseases (Cagide et al., 2015).
Synthesis and Antimicrobial Activity
Another study by Govori et al. (2013) synthesized and investigated the antimicrobial properties of coumarin derivatives, including those related to the query compound. The study demonstrated that these new synthesized compounds exhibited moderate to high activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. This research contributes to the understanding of the antibacterial potential of coumarin derivatives and their possible applications in developing new antimicrobial agents (Govori et al., 2013).
Zukünftige Richtungen
The compound could be further studied for its potential applications, especially in the field of medicinal chemistry given the cytotoxic activity of similar compounds . More research could be done to understand its mechanism of action and to explore its potential use in the treatment of various diseases.
Eigenschaften
IUPAC Name |
N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O5S/c1-26-10-9-23-16-8-7-14(27-2)12-18(16)29-21(23)22-19(24)15-11-13-5-3-4-6-17(13)28-20(15)25/h3-8,11-12H,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNCNRZXUQRKLQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(C=C(C=C2)OC)SC1=NC(=O)C3=CC4=CC=CC=C4OC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
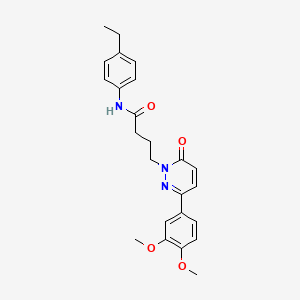
![N-[4-ethoxy-2-(4-fluorophenyl)quinolin-6-yl]-3,4,5-trimethoxybenzamide](/img/structure/B2605209.png)
![(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(5-phenylisoxazol-3-yl)methanone](/img/structure/B2605210.png)
![N-[2-(2,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-naphthalen-1-ylacetamide](/img/structure/B2605212.png)
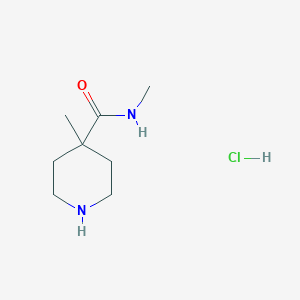
![(Z)-5-((2-((2-(2-hydroxyethoxy)ethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-((tetrahydrofuran-2-yl)methyl)-2-thioxothiazolidin-4-one](/img/structure/B2605216.png)
![2-((2-(3-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-phenylacetamide](/img/structure/B2605218.png)
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2605221.png)

![5-allyl-N-(3,4-dimethoxyphenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2605225.png)
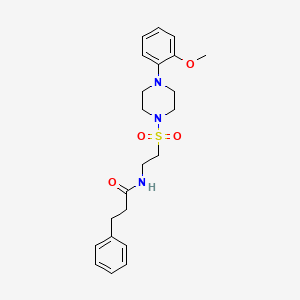
![1-(4-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(benzo[d]isoxazol-3-yl)ethanone](/img/structure/B2605228.png)
